2-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid
Description
Properties
CAS No. |
87024-58-6 |
|---|---|
Molecular Formula |
C16H10N2O6 |
Molecular Weight |
326.26 g/mol |
IUPAC Name |
2-[(3-nitro-2-oxochromen-4-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H10N2O6/c19-15(20)9-5-1-3-7-11(9)17-13-10-6-2-4-8-12(10)24-16(21)14(13)18(22)23/h1-8,17H,(H,19,20) |
InChI Key |
JMIGCNLIHAMFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NC3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Biological Activity
2-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, and anticancer properties. The presence of a nitro group at the 3-position and an amino group contributes to its potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 278.22 g/mol. The compound features a chromenone core, which is known for its bioactivity.
Antibacterial Activity
Studies have shown that compounds with similar chromenone structures exhibit significant antibacterial properties. For instance, derivatives of 3-nitrochromenone have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity and disruption of cell wall synthesis .
Antifungal Activity
The antifungal potential of this compound has also been explored. Similar compounds have been reported to inhibit fungal growth by targeting key metabolic pathways within fungal cells. For example, studies indicate that chromenone derivatives can interfere with ergosterol biosynthesis, a critical component of fungal cell membranes .
Anticancer Properties
The anticancer activity of this compound is particularly noteworthy. Research indicates that chromenone derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and proliferation. Molecular docking studies suggest that this compound may interact with specific cancer-related proteins, enhancing its therapeutic potential .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Nitro group, amino benzoic acid | Antibacterial, antifungal, anticancer |
| Coumarin derivatives | Chromenone core without nitro group | Antimicrobial |
| Flavonoids | Polyphenolic structure | Antioxidant |
| Naphthoquinones | Quinone structure | Cytotoxic |
Case Studies
- Antibacterial Efficacy : A study conducted on various synthesized derivatives of 3-nitrochromenones revealed moderate to significant antibacterial activity against S. aureus and E. coli. The zones of inhibition were measured in response to varying concentrations of the compounds, demonstrating a dose-dependent effect .
- Anticancer Mechanism : In vitro studies on cancer cell lines treated with this compound indicated a marked decrease in cell viability and induction of apoptosis. Flow cytometry analysis confirmed that treated cells exhibited increased levels of ROS and activation of caspases, suggesting a clear apoptotic pathway .
Comparison with Similar Compounds
Structural Analogues
a. 4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic Acid ()
- Core Structure: Contains a β-lactam (azetidinone) ring instead of a coumarin core. The nitro group is on the phenyl substituent rather than the heterocyclic ring.
- Functional Groups: A chlorinated azetidinone and benzoic acid.
b. 2-Hydroxy-4-Substituted-3-(4,6-Disubstituted-Benzothiazolyl-2-Azo) Benzoic Acid Derivatives ()
- Core Structure: Azo-linked benzothiazole and benzoic acid, contrasting with the amino-linked coumarin-benzoic acid structure.
- Electronic Properties : The azo group (−N=N−) introduces extended conjugation, affecting UV-Vis absorption (λ_max ~450 nm) and redox behavior.
- Acidity: pKa values for carboxylic (2.85–3.10) and phenolic protons (9.45–10.20) were reported, influenced by substituent effects .
c. 2-Ethoxy-4-[2-[[(1S)-3-Methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic Acid ()
- Core Structure: A complex benzoic acid derivative with piperidine and ethoxy groups, designed for pharmacological use (e.g., Novonorm).
- Bioactivity : Targets insulin secretion, highlighting how diverse substituents on benzoic acid scaffolds can tailor biological function .
Physicochemical and Spectroscopic Properties
*Predicted based on benzoic acid analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(3-Nitro-2-oxo-2H-chromen-4-yl)amino]benzoic acid, and how are intermediates characterized?
- Methodology : Multi-step synthesis often involves coupling nitro-substituted chromenones with aminobenzoic acid derivatives. For example, a nitro group can be introduced via nitration of the chromenone core, followed by nucleophilic aromatic substitution with 2-aminobenzoic acid. Key intermediates should be purified using column chromatography and characterized via 1H NMR (e.g., 200–400 MHz in DMSO-d6) and mass spectrometry (ESI-MS or MALDI-TOF) .
- Purity Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) (e.g., hexane/EtOH 1:1) and HPLC (C18 column, UV detection at 254 nm) to ensure >95% purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Analytical Techniques :
- Elemental Analysis (CHN) : Confirm elemental composition (e.g., C, H, N within ±0.3% of theoretical values) .
- UV-Vis Spectroscopy : Detect chromophore absorption bands (e.g., λmax ~300–350 nm for nitroaromatic and coumarin moieties) .
- High-Resolution NMR : Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the aromatic and carbonyl regions .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR peak splitting or unexpected coupling constants) be resolved?
- Root Cause Analysis :
- Dynamic Effects : Conformational flexibility or tautomerism (e.g., keto-enol equilibria in the coumarin ring) may cause splitting. Variable-temperature NMR (VT-NMR) from 25°C to 60°C can stabilize signals .
- Solvent Artifacts : Deuterated solvents (DMSO-d6 or CDCl3) may interact with polar functional groups. Compare spectra across solvents to identify shifts .
Q. What strategies optimize reaction yields in the presence of electron-withdrawing groups (e.g., nitro)?
- Catalytic Enhancements :
- Use palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce competing side reactions .
- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., 45°C for 1–2 hours) to improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitro-substituted intermediates, while additives like K2CO3 neutralize acidic byproducts .
Q. How can researchers investigate the pharmacological mechanisms of this compound?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., FRET for protease activity). IC50 values are derived from dose-response curves .
- Receptor Binding : Radioligand displacement assays (e.g., [3H]-labeled ligands) quantify affinity for targets like GPCRs .
- Cellular Models : Assess cytotoxicity via MTT assays and monitor apoptotic markers (e.g., caspase-3 activation) in cancer cell lines .
Methodological Considerations
Q. What computational tools are recommended for modeling interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in protein active sites (e.g., COX-2 or HDACs). Validate with MD simulations (NAMD or GROMACS) over 50–100 ns trajectories .
- QSAR Studies : Corrogate substituent effects (e.g., nitro position) on bioactivity using DRAGON descriptors and partial least squares (PLS) regression .
Q. How should researchers address challenges in crystallizing nitro-substituted aromatic compounds?
- Crystallization Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
